![molecular formula C21H18F3N3O4S3 B2817151 4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-20-0](/img/structure/B2817151.png)

4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

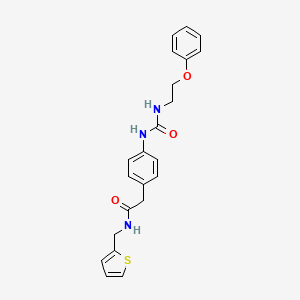

The compound “4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide” is a part of a series of inhibitors bearing an aminomethylenethiophene (AMT) scaffold . These inhibitors have been discovered through medicinal chemistry and are targeted against Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase . LOX is a critical mediator of tumor growth and metastatic spread, making it a target for cancer therapy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The target compounds were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a piperidine moiety, a thiophene ring, a trifluoroacetyl group, and a thiazole ring . The structure-activity relationship (SAR) studies have shown that certain substitutions on the thiophene ring can potentially be a useful handle for the development of the series .Aplicaciones Científicas De Investigación

Synthesis and Anti-Arrhythmic Activity

Research by Abdel‐Aziz et al. (2009) demonstrated that compounds related to 4-piperidin-1-ylsulfonyl benzamide, particularly those involving 1,3-thiazole and 1,3,4-thiadiazole derivatives, show significant anti-arrhythmic activity. These compounds are synthesized through reactions involving piperidine-based structures, indicating their potential in developing anti-arrhythmic medications (Abdel‐Aziz et al., 2009).

Quantitative Structure-Activity Relationship (QSAR) Studies

In a study by Al-Masoudi et al. (2011), the QSAR of benzothiazoles derivatives, including those with piperazine substitutions, was analyzed. This research is crucial for understanding the structural factors that influence the biological activity of such compounds, aiding in the design of more effective drugs (Al-Masoudi et al., 2011).

Antituberculosis Activity

Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis. They found certain compounds, especially those involving ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, to be effective against tuberculosis, suggesting the potential of such derivatives in treating this disease (Jeankumar et al., 2013).

Synthesis and Antibacterial Activity

Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of piperidin-based compounds. Their research underlines the significance of these compounds in developing new antibacterial agents, which is vital given the increasing resistance to current antibiotics (Khalid et al., 2016).

Anti-Breast Cancer Activity

Al-Said et al. (2011) investigated novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing a sulfone moiety for their anti-breast cancer activity. Some of these compounds exhibited better activity than standard drugs, indicating their potential in cancer therapy (Al-Said et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S3/c22-21(23,24)18(28)17-16(15-5-4-12-32-15)25-20(33-17)26-19(29)13-6-8-14(9-7-13)34(30,31)27-10-2-1-3-11-27/h4-9,12H,1-3,10-11H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLIRSPLBCTOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)

![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)